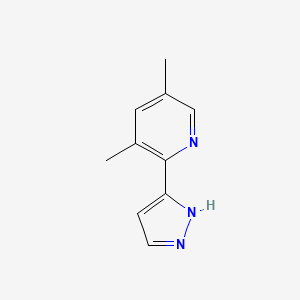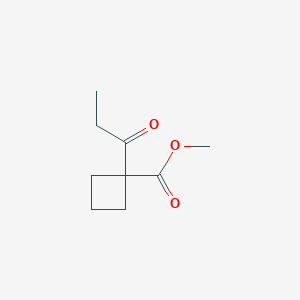
Methyl 1-propanoylcyclobutane-1-carboxylate
説明
Methyl 1-propanoylcyclobutane-1-carboxylate (CAS Number: 1432679-16-7) is a chemical compound with the following IUPAC name: methyl 1-propionylcyclobutanecarboxylate . Its molecular formula is C₉H₁₄O₃ , and it has a molecular weight of 170.21 g/mol . This compound belongs to the class of esters and is characterized by its cyclic structure.
Synthesis Analysis
The synthetic pathway for Methyl 1-propanoylcyclobutane-1-carboxylate involves the esterification of 1-propanoylcyclobutane-1-carboxylic acid with methanol . The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The esterification process results in the formation of the desired compound .
Molecular Structure Analysis
The compound’s molecular structure consists of a four-membered cyclobutane ring, with a carboxylate group attached to one of the carbon atoms. The methyl group is linked to the carbonyl carbon of the carboxylate. The arrangement of atoms and bonds within the molecule significantly influences its chemical properties and reactivity .
Chemical Reactions Analysis
Methyl 1-propanoylcyclobutane-1-carboxylate can participate in various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. Hydrolysis of the ester bond yields the corresponding carboxylic acid and methanol. Transesterification reactions involve the exchange of the ester group with another alcohol. Additionally, nucleophilic substitution reactions can occur at the carbonyl carbon .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Reactivity
Competition in Cyclobutene Reactions : A study demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, revealing the competition between ester and formyl groups in controlling torquoselectivity during electrocyclic reactions of cyclobutenes. This work highlights the intricate dynamics between functional groups in cyclobutane derivatives (S. Niwayama & K. Houk, 1992).
Polymerization of Cyclobutane Derivatives : Another research focus has been on the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates. This study provides insights into the polymerization behavior of cyclobutane monomers, suggesting their similarity to vinyl counterparts and highlighting the potential for creating materials with unique properties (X. Drujon et al., 1993).
Chemical Properties and Applications
- Lewis Acid-Assisted Polymerization : Research on methyl cyclobutene-1-carboxylate explored its anionic polymerization, facilitated by Lewis acids. This process results in polymers with 1,2-linked cyclobutane rings, demonstrating a unique approach to synthesizing polymers with novel structures and potentially enhanced properties (T. Kitayama et al., 2004).
Structural and Stereochemical Investigations
- Stereodivergent Syntheses of β-Dipeptides : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid showcases the potential of cyclobutane derivatives in creating structurally complex and stereochemically diverse β-amino acids and peptides, further expanding the toolbox for peptide synthesis and design (Sandra Izquierdo et al., 2002).
特性
IUPAC Name |
methyl 1-propanoylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNFQXSQENWWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194420 | |
| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-propanoylcyclobutane-1-carboxylate | |
CAS RN |
1432679-16-7 | |
| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
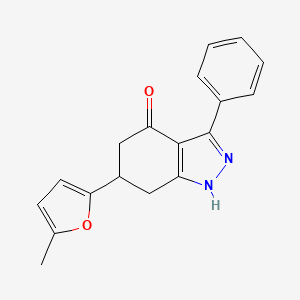
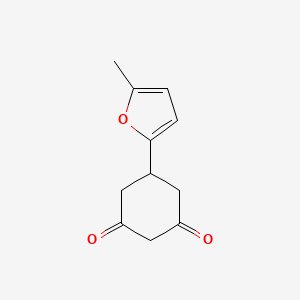
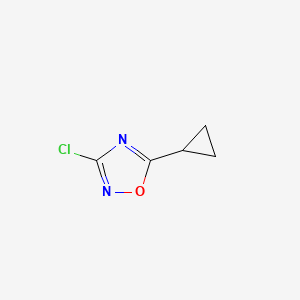
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)
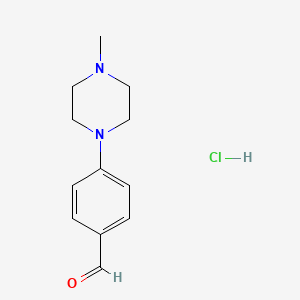
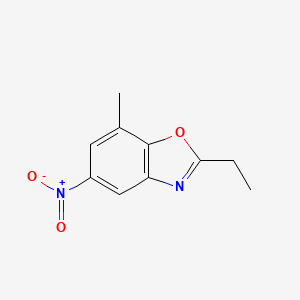
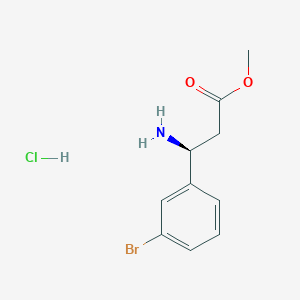
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
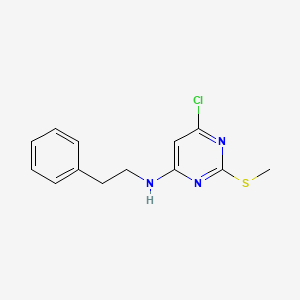
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)
